![molecular formula C4H5F3N2O3 B060928 Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate CAS No. 180895-43-6](/img/structure/B60928.png)
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, also known as TFMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 213.10 g/mol. TFMC is used in various fields of research, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its potential therapeutic applications.
作用机制
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate interacts with biological molecules through the formation of hydrogen bonds and electrostatic interactions. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to interact with the active site of enzymes and inhibit their activity. This mechanism of action has been studied extensively in the context of anti-cancer therapy, where Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to have various biochemical and physiological effects in scientific research. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been shown to interact with proteins involved in Alzheimer's disease, potentially leading to the development of new therapeutic strategies.
实验室实验的优点和局限性
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is also highly soluble in water, making it easy to work with in biological experiments. However, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has some limitations, including its potential toxicity and its limited solubility in some organic solvents.
未来方向
There are several future directions for research on Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate. One potential area of research is the development of new therapeutic strategies for cancer and Alzheimer's disease based on the interaction of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate with biological molecules. Another potential area of research is the synthesis of new compounds based on the structure of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, with potential applications in various fields of research. Overall, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a promising compound that has the potential to contribute significantly to scientific research in the future.
合成方法
The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate involves the reaction of methyl carbamate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, which can be purified by recrystallization. The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been extensively studied in scientific research due to its potential applications in various fields. In chemistry, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a reagent for the synthesis of various compounds, including amino acids and peptides. In biology, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a probe to study the interaction of proteins with other biological molecules. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for Alzheimer's disease.
属性
CAS 编号 |
180895-43-6 |
|---|---|
分子式 |
C4H5F3N2O3 |
分子量 |
186.09 g/mol |
IUPAC 名称 |
methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
InChI |
InChI=1S/C4H5F3N2O3/c1-12-3(11)9-8-2(10)4(5,6)7/h1H3,(H,8,10)(H,9,11) |
InChI 键 |
CWNKNKOWIJVEKS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C(F)(F)F |
规范 SMILES |
COC(=O)NNC(=O)C(F)(F)F |
同义词 |
Hydrazinecarboxylic acid, 2-(trifluoroacetyl)-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
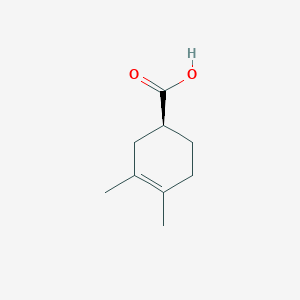
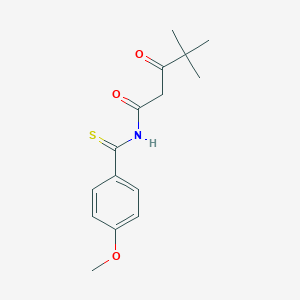
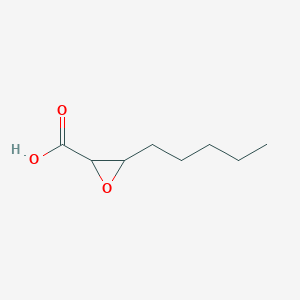
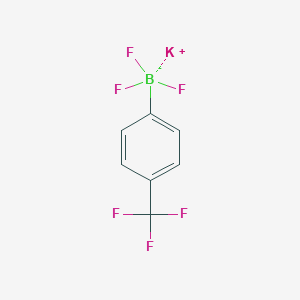
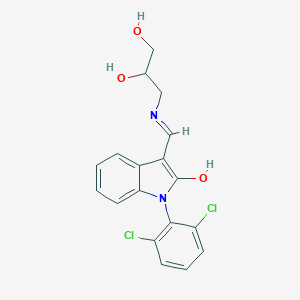
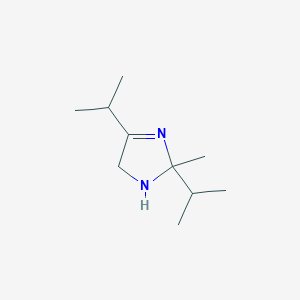
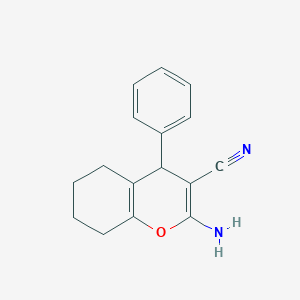
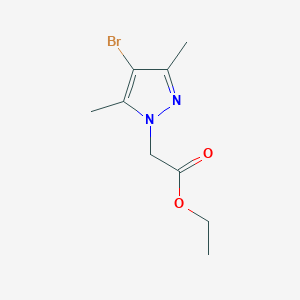
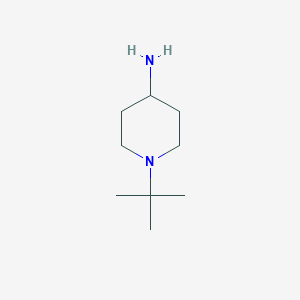
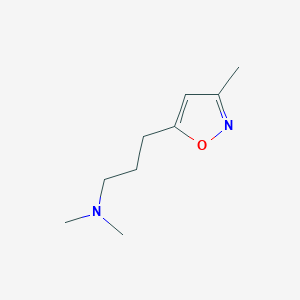
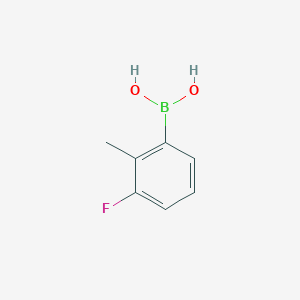
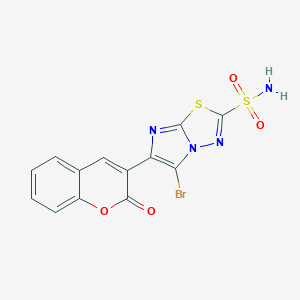
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)